tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15831351
InChI: InChI=1S/C17H20ClN3O2/c1-11-7-12(14-8-15(18)21-10-20-14)5-6-13(11)9-19-16(22)23-17(2,3)4/h5-8,10H,9H2,1-4H3,(H,19,22)
SMILES:
Molecular Formula: C17H20ClN3O2
Molecular Weight: 333.8 g/mol

tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate

CAS No.:

Cat. No.: VC15831351

Molecular Formula: C17H20ClN3O2

Molecular Weight: 333.8 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-(6-chloropyrimidin-4-yl)-2-methylbenzylcarbamate -

Specification

Molecular Formula C17H20ClN3O2
Molecular Weight 333.8 g/mol
IUPAC Name tert-butyl N-[[4-(6-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate
Standard InChI InChI=1S/C17H20ClN3O2/c1-11-7-12(14-8-15(18)21-10-20-14)5-6-13(11)9-19-16(22)23-17(2,3)4/h5-8,10H,9H2,1-4H3,(H,19,22)
Standard InChI Key HFNKONYNTHHWTI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=CC(=NC=N2)Cl)CNC(=O)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a pyrimidine ring substituted at the 4-position with a chlorinated aromatic system and a tert-butyl carbamate group. The central pyrimidine scaffold (6-chloropyrimidin-4-yl) provides a planar aromatic system that facilitates π-π stacking interactions with BTK’s active site . The 2-methylbenzyl group enhances hydrophobic interactions, while the tert-butyl carbamate moiety improves metabolic stability by sterically shielding esterase-sensitive regions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₀ClN₃O₂
Molecular Weight333.8 g/mol
IUPAC Nametert-butyl N-[[4-(6-chloropyrimidin-4-yl)-2-methylphenyl]methyl]carbamate
Canonical SMILESCC1=C(C=CC(=C1)C2=CC(=NC=N2)Cl)CNC(=O)OC(C)(C)C
Topological Polar Surface Area66.4 Ų

The compound’s LogP value (calculated: 3.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility for oral bioavailability.

Spectroscopic Characterization

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, with the tert-butyl group appearing as a singlet at δ 1.4 ppm .

  • ¹³C NMR: The carbamate carbonyl carbon is observed at δ 155 ppm, while pyrimidine carbons appear between δ 160–170 ppm .

  • HRMS: [M+H]⁺ peak at m/z 334.1321 confirms the molecular formula.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step sequence starting from 4,6-dichloropyrimidine:

  • Suzuki Coupling: Reaction with 2-methyl-4-(boronic acid)benzylcarbamate introduces the benzylcarbamate moiety .

  • Carbamate Protection: tert-Butyl chloroformate is used to protect the amine group, yielding the final product .

Table 2: Key Reaction Conditions

StepReagentsTemperatureYield
1Pd(PPh₃)₄, Na₂CO₃, DME/H₂O80°C68%
2(Boc)₂O, DMAP, CH₂Cl₂RT85%

Biological Activity and Mechanism of Action

BTK Inhibition

The compound inhibits BTK with an IC₅₀ of 12 nM in enzymatic assays, outperforming first-generation inhibitors like ibrutinib (IC₅₀: 0.5 nM) in selectivity against TEC-family kinases . Molecular docking reveals hydrogen bonding between the pyrimidine N1 and BTK’s Met477, while the chloropyrimidine group occupies the hydrophobic back pocket.

Table 3: Kinase Selectivity Profile (1 μM Concentration)

KinaseInhibition (%)
BTK79.4
BMX92.5
EGFR<10

Cellular Efficacy

In diffuse large B-cell lymphoma (DLBCL) models, the compound reduces cell viability (EC₅₀: 50 nM) and blocks BCR-mediated NF-κB activation. Chronic lymphocytic leukemia (CLL) primary cells show 90% apoptosis induction at 100 nM after 72 hours .

Pharmacological and Biochemical Data

ADME Properties

  • Solubility: 25 μM in PBS (pH 7.4) .

  • Plasma Protein Binding: 92% (human) .

  • Microsomal Stability: t₁/₂ = 45 minutes (human liver microsomes) .

In Vivo Pharmacokinetics

Oral administration in rats (10 mg/kg) achieves Cmax = 1.2 μM with Tmax = 2 hours. Bioavailability is 38% due to first-pass metabolism .

Therapeutic Applications and Future Directions

Oncology

The compound’s selectivity profile makes it a candidate for BTK-dependent malignancies:

  • Lymphomas: Synergizes with venetoclax in MCL xenografts (tumor growth inhibition: 95%).

  • Autoimmune Diseases: Suppresses autoantibody production in murine lupus models .

Resistance Mutations

The C481S BTK mutation reduces potency 20-fold, prompting development of non-covalent analogs .

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